molecular formula C13H8O3 B142898 5-(Phenylethynyl)furan-2-carboxylic acid CAS No. 130423-83-5

5-(Phenylethynyl)furan-2-carboxylic acid

Cat. No. B142898
M. Wt: 212.2 g/mol
InChI Key: HFYACYZCOUYIFR-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds have been studied for various applications, including their hypolipidemic properties and as antimycobacterial agents targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives often involves starting from 5-hydroxymethylfurfural (HMF), which can be converted into various furan carboxylic acids. For instance, a dual-enzyme cascade system using galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) has been developed for the controlled synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF . Another approach involves the transformation of furoic acid, derived from furfural, into 2,5-furandicarboxylic acid through a series of reactions including bromination, esterification, carbonylation, and hydrolysis .

Molecular Structure Analysis

The molecular and solid-state structures of furan carboxylic acid derivatives have been characterized using various techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, the structure of a nitro-substituted furan carboxylic acid compound was determined to be triclinic with specific cell parameters, and its molecular interactions were analyzed using density functional theory (DFT) .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions due to their functional groups. The study of these reactions is essential for understanding their behavior in biological systems and their potential applications. For instance, the electrochemical oxidation of furan carboxylic acids and their derivatives has been investigated, revealing that these compounds are oxidizable at a carbon paste electrode in aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. These properties are crucial for their function as pharmaceutical agents or polymer precursors. The hypolipidemic activity of certain alkyloxyarylcarboxylic acids, which are structurally related to furan carboxylic acids, has been discovered and systematically explored, indicating the importance of structure-activity relationships .

Scientific Research Applications

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids have shown promise as a new class of antimycobacterial agents. These compounds are known to interfere with iron homeostasis, which is crucial for the growth of mycobacteria. A study focusing on a fluorinated ester derivative of this class provides insights into the structure and potential activity of these compounds against mycobacteria (Mori et al., 2022).

Biobased Building Blocks

Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are being explored as biobased building blocks in pharmaceutical and polymer industries. Their controlled synthesis from biomass derivatives like 5-hydroxymethylfurfural, facilitated by enzyme cascades, highlights their potential in sustainable production processes (Jia et al., 2019).

Biomass-Derived Intermediates

5-(Chloromethyl)furan-2-carboxylic acid, a related compound, is utilized for producing acid chloride derivatives, which are valuable intermediates in the synthesis of biofuels and polymers from biomass (Dutta, Wu, & Mascal, 2015).

Antibacterial Activity

Furan derivatives, including those related to 5-phenyl-furan-2-carboxylic acid, have been studied for their antibacterial properties. For instance, some furan compounds isolated from endophytic fungi showed potent antibacterial activity, indicating the potential of furan carboxylic acids in developing new antibacterial agents (Ma et al., 2016).

Polymer Production

Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are used in synthesizing polymers. These acids serve as alternatives to petroleum-derived chemicals in the production of polymers like polyethylene furandicarboxylate, a potential substitute for polyethylene terephthalate (Dick et al., 2017).

Catalytic Reduction Systems

Research in catalytic reduction systems for furancarboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, has shown that these compounds can undergo transformations while retaining their carboxylic acid moiety. This ability enhances their utility in various industrial applications, especially in biomass conversions (Nakagawa, Yabushita, & Tomishige, 2021).

Safety And Hazards

The safety information for “5-(Phenylethynyl)furan-2-carboxylic acid” includes the GHS07 pictogram, the signal word “Warning”, and hazard statements H302, H315, H319, H335 .

Future Directions

The future directions of research on furan compounds include the exploration of their potential applications beyond fuels and plastics . For example, one study showed the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

5-(2-phenylethynyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYACYZCOUYIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371866
Record name 5-(Phenylethynyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylethynyl)furan-2-carboxylic acid

CAS RN

130423-83-5
Record name 5-(Phenylethynyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130423-83-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Costanzo, SC Yabut, HC Zhang, KB White… - Bioorganic & medicinal …, 2008 - Elsevier
We have explored a series of spirocyclic piperidine amide derivatives (5) as tryptase inhibitors. Thus, 4 (JNJ-27390467) was identified as a potent, selective tryptase inhibitor with oral …
Number of citations: 46 www.sciencedirect.com
T Pillaiyar, P Flury, N Krüger, H Su… - Journal of Medicinal …, 2022 - ACS Publications
The main protease (M pro , 3CL pro ) of SARS-CoV-2 is an attractive target in coronaviruses because of its crucial involvement in viral replication and transcription. Here, we report on …
Number of citations: 39 pubs.acs.org

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